molecular formula C8H8O2<br>C6H5COOCH3<br>C8H8O2 B043278 Methyl benzoate CAS No. 93-58-3

Methyl benzoate

Cat. No.: B043278
CAS No.: 93-58-3
M. Wt: 136.15 g/mol
InChI Key: QPJVMBTYPHYUOC-UHFFFAOYSA-N
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Description

Methyl benzoate is an organic compound with the chemical formula C8H8O2. It is an ester formed from benzoic acid and methanol. This compound is a colorless liquid with a pleasant, fruity aroma, reminiscent of the fruit of the feijoa tree. This compound is poorly soluble in water but miscible with organic solvents. It is commonly used in perfumery, as a solvent, and as a pesticide to attract insects such as orchid bees .

Mechanism of Action

Target of Action

Methyl benzoate is an organic compound that is used in perfumery due to its pleasant smell . It is also used as a pesticide to attract insects such as orchid bees . The primary targets of this compound are various species of insects, including agricultural pests, stored product pests, and urban insect pests .

Mode of Action

This compound has several important modes of action. It acts as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant . This means it can kill or deter insects in various ways, either by direct contact, by releasing toxic fumes, by killing eggs, by deterring egg-laying, by repelling insects, or by attracting them .

Biochemical Pathways

This compound is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . It reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate . Nucleophiles attack the carbonyl center, illustrated by hydrolysis with the addition of aqueous NaOH to give methanol and sodium benzoate .

Result of Action

The result of this compound’s action is the effective control of a range of different insect pests. Its various modes of action, including its role as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant, contribute to its effectiveness as a pesticide .

Action Environment

This compound is considered an environmentally safe insecticide . It is a promising candidate for use in integrated pest management under either greenhouse or field conditions .

Biochemical Analysis

Biochemical Properties

Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . It reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate . In the plant Hedychium coronarium, the enzymes HcBSMT1 and HcBSMT2 were demonstrated to catalyze the methylation of benzoic acid and salicylic acid to form this compound .

Cellular Effects

This compound has been shown to have insecticidal effects on a variety of agricultural, stored product, and urban insect pests . It has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Molecular Mechanism

This compound reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate . Nucleophiles attack the carbonyl center, illustrated by hydrolysis with the addition of aqueous NaOH to give methanol and sodium benzoate .

Temporal Effects in Laboratory Settings

The emission of this compound in Hedychium coronarium was found to be flower-specific and developmentally regulated . The seven genes associated with this compound biosynthesis exhibited flower-specific or flower-preferential expression that was developmentally regulated .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it has been shown that this compound exhibits ovicidal effects, with LC50 values of 0.020, 0.015, and 0.001 mg/cm^2, respectively, for three species listed .

Metabolic Pathways

This compound is involved in the benzoate metabolism in the human gut microbiome . The benzoate catabolism assays identified statistically significant metabolites associated with the protocatechuate branch of the beta-ketoadipate pathway of the benzoate metabolism .

Transport and Distribution

While specific studies on the transport and distribution of this compound within cells and tissues are limited, it is known that this compound is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Subcellular Localization

In the plant Hedychium coronarium, the enzyme responsible for the biosynthesis of this compound, S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT), was found to be a cytosolic enzyme . This suggests a cytosolic location of this compound biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing methyl benzoate is through the esterification of benzoic acid with methanol. This reaction typically takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes. The reaction is carried out in large reactors where benzoic acid and methanol are combined with a strong acid catalyst. The mixture is heated to facilitate the reaction, and the resulting this compound is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl benzoate undergoes various chemical reactions, including:

    Electrophilic Substitution: Electrophiles attack the aromatic ring of this compound.

    Nucleophilic Substitution: Nucleophiles attack the carbonyl center of the ester group.

Common Reagents and Conditions:

Major Products:

    Nitration: Methyl 3-nitrobenzoate

    Hydrolysis: Methanol and sodium benzoate

Scientific Research Applications

Comparison with Similar Compounds

Methyl benzoate is part of the benzoate ester family, which includes similar compounds such as ethyl benzoate and propyl benzoate . These compounds share similar chemical structures but differ in their alkyl groups:

    Ethyl Benzoate: Has an ethyl group (C2H5) instead of a methyl group (CH3).

    Propyl Benzoate: Has a propyl group (C3H7) instead of a methyl group (CH3).

Uniqueness of this compound:

This compound stands out due to its specific applications in perfumery, pest control, and scientific research, making it a versatile and valuable compound in various fields.

Properties

IUPAC Name

methyl benzoate
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InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

QPJVMBTYPHYUOC-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1
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Molecular Formula

C8H8O2, Array
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DSSTOX Substance ID

DTXSID5025572
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Molecular Weight

136.15 g/mol
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Physical Description

Methyl benzoate appears as a crystalline solid or a solid dissolved in a liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Colorless liquid with a fragrant odor; [Hawley], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pungent, heavy, floral odour with fruity undertones
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Boiling Point

388 to 390 °F at 760 mmHg (NTP, 1992), 199 °C, 198.00 to 199.00 °C. @ 760.00 mm Hg, 198-200 °C
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Flash Point

181 °F (NTP, 1992), 181 °F (83 °C) (Closed cup), 83 °C c.c.
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), In water, 2100 mg/L at 20 °C, In water, 2.038X10+3 mg/L at 25 deg, Soluble in ethanol, carbon tetrachloride, methanol; miscible with diethyl ether, Miscible with alcohol, ether, methanol, For more Solubility (Complete) data for METHYL BENZOATE (6 total), please visit the HSDB record page., 2.1 mg/mL at 20 °C, Solubility in water: none, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.0888 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0837 g/cu cm at 25 °C, Relative density (water = 1): 1.09, 1.082-1.089
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.69 (Air = 1), Relative vapor density (air = 1): 4.7
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Vapor Pressure

1 mmHg at 102 °F ; 20 mmHg at 197.2 °F; 760 mmHg at 391.1 °F (NTP, 1992), 0.38 [mmHg], 0.38 mm Hg at 25 °C, Vapor pressure, Pa at 39 °C: 133
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Color/Form

Colorless, transparent liquid, Liquid...colorless, oily

CAS No.

93-58-3
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Record name METHYL BENZOATE
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Record name METHYL BENZOATE
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Record name Methyl benzoate
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Record name METHYL BENZOATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187
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Explanation Creative Commons CC BY 4.0

Melting Point

10 °F (NTP, 1992), -12.35 °C, -12.3 °C, -12 °C
Record name METHYL BENZOATE
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Record name METHYL BENZOATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl benzoate
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URL http://www.hmdb.ca/metabolites/HMDB0033968
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Record name METHYL BENZOATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 7.03 g (0.05 g mole) of benzoyl chloride, 4.5 g (0.05 g mole) of dimethyl carbonate, and 0.85 g (0.0025 g mole) of tetra-n-butyl phosphonium bromide (TBPB) in 25 ml of sulfolane was heated at 150° C. in a reaction flask equipped with reflux condenser. After 22 hours, the condenser was replaced by a distillation head and 6.3 g (93 percent yield) of methyl benzoate distilled at 83° C.-85° C./17 mm.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
20 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Name
NaOMe
Quantity
1 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
reactant
Reaction Step Nine
Name
Quantity
1 mL
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

For example, when pure benzoyl cyanide (i.e., containing essentially no halide ion or halide ion source, such as benzoyl chloride) is reacted with concentrated sulfuric acid and then esterified by further reaction with methanol, the cyano group is cleaved and methyl benzoate is formed as follows: ##STR2##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl benzoate
Reactant of Route 2
Methyl benzoate
Reactant of Route 3
Methyl benzoate
Reactant of Route 4
Methyl benzoate
Reactant of Route 5
Methyl benzoate
Reactant of Route 6
Methyl benzoate

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